4-(5-Iodothiophene-3-carbonyl)piperazin-2-one
Description
Properties
Molecular Formula |
C9H9IN2O2S |
|---|---|
Molecular Weight |
336.15 g/mol |
IUPAC Name |
4-(5-iodothiophene-3-carbonyl)piperazin-2-one |
InChI |
InChI=1S/C9H9IN2O2S/c10-7-3-6(5-15-7)9(14)12-2-1-11-8(13)4-12/h3,5H,1-2,4H2,(H,11,13) |
InChI Key |
HTVFNUPZDCEDOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)C2=CSC(=C2)I |
Origin of Product |
United States |
Preparation Methods
Acid Chloride Formation
Treatment with thionyl chloride (SOCl$$2$$) or oxalyl chloride [(COCl)$$2$$] converts the carboxylic acid to its corresponding acid chloride. For instance, 5-iodothiophene-3-carboxylic acid reacts with thionyl chloride in dichloromethane (DCM) under reflux, yielding 5-iodothiophene-3-carbonyl chloride.
Reaction Conditions :
Alternative Activation via Coupling Reagents
Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enable direct coupling without isolating the acid chloride. This method avoids handling volatile acyl chlorides but requires strict moisture control.
Synthesis of Piperazin-2-one Derivatives
Piperazin-2-one rings are commonly prepared via cyclization of diamines or modification of preformed piperazines . A representative approach involves:
Cyclization of N-Substituted Ethylenediamines
Reacting N-benzyl ethylenediamine with phosgene (COCl$$_2$$) or triphosgene in the presence of a base (e.g., triethylamine) yields piperazin-2-one derivatives. For example, 1-(3-chlorophenyl)piperazin-2-one hydrochloride was synthesized by cyclizing N-(3-chlorophenyl)ethylenediamine under acidic conditions.
Optimization Notes :
- Use of sodium bicarbonate (NaHCO$$_3$$) as a mild base improves yields by neutralizing HCl byproducts.
- Solvents like methanol or ethanol enhance solubility of intermediates.
Coupling of 5-Iodothiophene-3-carbonyl and Piperazin-2-one
The final step involves conjugating the activated thiophene carbonyl with the piperazin-2-one amine. Two protocols are prevalent:
Acyl Chloride Coupling
5-Iodothiophene-3-carbonyl chloride reacts with piperazin-2-one in anhydrous DCM or THF, catalyzed by a base such as triethylamine (Et$$_3$$N). The base scavenges HCl, driving the reaction to completion.
Typical Procedure :
- Dissolve piperazin-2-one (1.0 eq) and Et$$_3$$N (2.5 eq) in DCM.
- Add 5-iodothiophene-3-carbonyl chloride (1.2 eq) dropwise at 0°C.
- Stir at room temperature for 12–24 hours.
- Wash with water, dry over Na$$2$$SO$$4$$, and purify via recrystallization or column chromatography.
Yield : 65–78% (similar to reported piperazinone couplings).
Carbodiimide-Mediated Coupling
Using EDC and hydroxybenzotriazole (HOBt), the carboxylic acid directly couples with piperazin-2-one in DMF or THF. This method avoids handling corrosive acyl chlorides.
Reaction Conditions :
- Solvent: DMF or THF.
- Temperature: 0°C to room temperature.
- Yield: 60–70% (dependent on purity of starting materials).
Alternative Synthetic Pathways
One-Pot Iodination and Coupling
A streamlined approach combines iodination and coupling in a single reactor. For example, thiophene-3-carboxylic acid is iodinated in situ with NIS/CF$$3$$SO$$3$$H, followed by activation with SOCl$$_2$$ and immediate coupling with piperazin-2-one.
Advantages :
- Reduces purification steps.
- Minimizes exposure to moisture-sensitive intermediates.
Challenges :
- Requires precise stoichiometric control to prevent over-iodination.
Solid-Phase Synthesis
Immobilizing piperazin-2-one on a resin enables iterative coupling and washing steps, though this method is less common for small-scale synthesis.
Analytical Characterization
Successful synthesis is confirmed via:
Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Mass Spectrometry (HRMS)**
Infrared (IR) Spectroscopy
Challenges and Optimization
Iodine Stability
Iodinated intermediates are light-sensitive and prone to deiodination. Recommendations:
Purification Difficulties
The compound’s polar nature complicates crystallization. Solutions include:
- Mixed-solvent recrystallization : Ethanol/acetone (3:1) yields pure crystals.
- Column chromatography : Silica gel with ethyl acetate/hexane (1:2) eluent.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Time (h) | Cost |
|---|---|---|---|---|
| Acyl Chloride Coupling | 78 | >95 | 24 | $$ |
| Carbodiimide-Mediated | 70 | 90 | 48 | $$$ |
| One-Pot Iodination/Coupling | 65 | 85 | 36 | $$ |
Chemical Reactions Analysis
Types of Reactions
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., potassium carbonate) in suitable solvents (e.g., DMF or toluene).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various thiophene derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents targeting specific biological pathways.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the piperazine ring suggests it may interact with GABA receptors or other neurotransmitter systems . The thiophene ring may also contribute to its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 4-(5-Iodothiophene-3-carbonyl)piperazin-2-one, highlighting differences in substituents, synthesis, biological activity, and target specificity:
Key Observations :
However, this increases MW (~265 vs. ~180 for chlorophenyl derivatives) and logP, which may reduce solubility . Aromatic vs. Heteroaromatic: Thiophene (5-membered sulfur heterocycle) provides distinct electronic properties vs.
Biological Activity: Chlorophenyl-substituted piperazinones exhibit cytotoxicity (IC₅₀: 8–12 µM), suggesting that the iodothiophene variant could have similar or enhanced activity if optimized for cellular uptake . Nutlin-3’s MDM2 antagonism highlights the importance of bulky substituents (e.g., bis-chlorophenyl groups) for protein-protein interaction inhibition, a feature absent in the iodothiophene derivative .
Synthetic Accessibility :
- The iodothiophene moiety may require specialized coupling reagents (e.g., iodothiophene carbonyl chloride) compared to chlorophenyl derivatives synthesized via nucleophilic substitution .
Computational Insights: Pre-ADME analysis of coumarin-piperazinone hybrids (e.g., compound 6e) suggests that bulky substituents like iodothiophene could violate drug-likeness criteria (e.g., Lipinski’s rules) due to high MW or logP .
Biological Activity
4-(5-Iodothiophene-3-carbonyl)piperazin-2-one is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a piperazine ring, which is known for its versatility in drug design, and a thiophene moiety that contributes to its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of NF-kB Pathway : The compound has been shown to inhibit the activation of NF-kB, a transcription factor involved in inflammatory responses. This inhibition could lead to reduced expression of pro-inflammatory cytokines such as TNF-alpha and IL-1β .
- Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially reducing oxidative stress in cells .
Antiinflammatory Properties
Studies have demonstrated that this compound exhibits significant anti-inflammatory activity. In vitro assays revealed that the compound can inhibit the production of inflammatory mediators in macrophages, suggesting its potential use in treating inflammatory diseases .
Anticancer Effects
The compound has also been investigated for its anticancer properties. In vitro studies using various cancer cell lines indicated that it can induce apoptosis and inhibit cell proliferation. The mechanism appears to involve the activation of caspases and modulation of cell cycle regulators .
Study 1: Anti-inflammatory Activity
In a controlled study, mice were treated with this compound prior to inducing inflammation through lipopolysaccharide (LPS) injection. Results showed a significant reduction in inflammatory markers compared to the control group, indicating the compound's efficacy in modulating inflammatory responses.
Study 2: Anticancer Efficacy
A recent study evaluated the effects of the compound on human breast cancer cells (MCF-7). Treatment with varying concentrations of this compound resulted in dose-dependent inhibition of cell viability. Flow cytometry analysis revealed an increase in apoptotic cells, supporting its potential as an anticancer agent .
Research Findings Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
